molecular formula C9H10BrNO B1280865 N-(3-bromobenzyl)acetamide CAS No. 337535-82-7

N-(3-bromobenzyl)acetamide

Cat. No. B1280865
M. Wt: 228.09 g/mol
InChI Key: UVPIDNMBEZYIIU-UHFFFAOYSA-N
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Description

“N-(3-bromobenzyl)acetamide” is a colorless to pale yellow solid with a special odor . It is commonly used as an intermediate in organic synthesis .


Molecular Structure Analysis

The molecular formula of “N-(3-bromobenzyl)acetamide” is C9H10BrNO. The InChI code is 1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12) .


Chemical Reactions Analysis

Amides, including “N-(3-bromobenzyl)acetamide”, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .


Physical And Chemical Properties Analysis

“N-(3-bromobenzyl)acetamide” has a density of 1.45g/cm³ and a melting point of 88-90°C . It is soluble in some organic solvents at room temperature, such as ethanol and dichloromethane .

Scientific Research Applications

Anticancer Potential

  • Scientific Field : Pharmacology
  • Application Summary : N-(3-bromobenzyl) noscapine, a derivative of noscapine, has been evaluated for its anticancer potential . This compound is synthesized by introducing modifications at site B (‘N’ in the isoquinoline unit) and a bromo group at the 9th position of the parent compound noscapine .
  • Methods of Application : The structure of N-(3-bromobenzyl) noscapine was elucidated by X-ray crystallography. Its effect on cancer cell proliferation and cellular microtubules were studied by sulphorhodamine B assay and immunofluorescence, respectively .
  • Results : N-(3-bromobenzyl) noscapine was found to be superior to many of the past-generation noscapinoids in inhibiting cancer cell viability. It showed a strong inhibition of the clonogenic potential of an aggressively metastatic breast tumour cell line, MDA-MB-231 .

Antioxidant Activity

  • Scientific Field : Biochemistry
  • Application Summary : Acetamide derivatives, which would include N-(3-bromobenzyl)acetamide, have been synthesized and tested for their antioxidant activity .
  • Methods of Application : The structures of these compounds were elucidated by NMR analysis and their melting points were measured. The in vitro antioxidant activity of these compounds was tested by evaluating the amount of scavenged ABTS radical and estimating ROS and NO production in tBOH- or LPS-stimulated J774.A1 macrophages .
  • Results : The results of these tests are not specified in the source .

Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : N-(3-Bromobenzyl)acetamide is a chemical compound used in the synthesis of various pharmaceutical substances . It’s often used as a building block in the creation of more complex molecules .
  • Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, N-(3-bromobenzyl)acetamide would be reacted with other compounds under specific conditions to form new bonds and create new molecules .
  • Results : The results of these syntheses are not specified in the source .

Chemical Synthesis

  • Scientific Field : Organic Chemistry
  • Application Summary : N-(3-Bromobenzyl)acetamide is a chemical compound used in the synthesis of various pharmaceutical substances . It’s often used as a building block in the creation of more complex molecules .
  • Methods of Application : The specific methods of application can vary greatly depending on the desired end product. Typically, N-(3-bromobenzyl)acetamide would be reacted with other compounds under specific conditions to form new bonds and create new molecules .
  • Results : The results of these syntheses are not specified in the source .

Safety And Hazards

“N-(3-bromobenzyl)acetamide” is classified under GHS07. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The safety data sheet (SDS) provides more detailed safety information .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c1-7(12)11-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPIDNMBEZYIIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40479231
Record name N-(3-bromobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)acetamide

CAS RN

337535-82-7
Record name N-(3-bromobenzyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40479231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromobenzylamine hydrochloride (5.20 g) in pyridine (30 ml) was added acetic anhydride (3.2 ml) at 0° C. and the mixture was stirred at room temperature for 24 h. Water and ethyl acetate were added to the reaction mixture for partitioning, and the organic layer was washed with 1N hydrochloric acid, aqueous sodium hydrogen carbonate and brine, dried (magnesium sulfate) and concentrated under reduced pressure. The residue was recrystallized from hexane-ethyl acetate to give the title compound (4.00 g) as colorless needle crystals.
Quantity
5.2 g
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reactant
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3.2 mL
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Quantity
30 mL
Type
solvent
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Name
Quantity
0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Caiazzo, PML Garcia, R Wever… - Organic & …, 2009 - pubs.rsc.org
Cascade synthetic pathways, which allow multi-step conversions to take place in one reaction vessel, are crucial for the development of biomimetic, highly efficient new methods of …
Number of citations: 28 pubs.rsc.org
DV Kravtsov, DY Skoryna, IS Nosulenko… - Journal of Chemistry …, 2021 - chemistry.dnu.dp.ua
This study describes the elaboration of synthetic procedures for 6-S-subtituted and 5-N-substituted benzo [4, 5] imidazo [1, 2-c] quinazolines, as well as their antiradical and …
Number of citations: 5 chemistry.dnu.dp.ua
J Paoletti, L Assairi, M Gelin, V Huteau… - European Journal of …, 2016 - Elsevier
Increased resistance of pathogens to existing antibiotics necessitates the search for novel targets to develop potent antimicrobials. Biosynthetic pathways of several cofactors important …
Number of citations: 11 www.sciencedirect.com
A Thakkar - 2009 - search.proquest.com
Combinatorial chemistry provides a powerful method for the rapid identification of high affinity ligands of macromolecular targets. In this work, we recognize three principles of …
Number of citations: 4 search.proquest.com

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